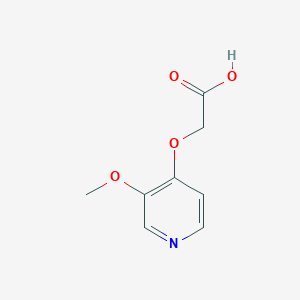
2-(3-Amino-2-bromo-6-fluorophenyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Amino-2-bromo-6-fluorophenyl)acetonitrile is an organic compound with the molecular formula C8H6BrFN2 It is characterized by the presence of an amino group, a bromine atom, and a fluorine atom on a benzene ring, along with an acetonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-2-bromo-6-fluorophenyl)acetonitrile typically involves multi-step organic reactions One common method starts with the bromination of 2-fluoroaniline to introduce the bromine atom at the desired position This is followed by nitrile formation through a reaction with cyanogen bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Amino-2-bromo-6-fluorophenyl)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium hydroxide or Grignard reagents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted phenylacetonitriles.
Applications De Recherche Scientifique
2-(3-Amino-2-bromo-6-fluorophenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-(3-Amino-2-bromo-6-fluorophenyl)acetonitrile exerts its effects depends on its interaction with molecular targets. The amino group can participate in hydrogen bonding, while the bromine and fluorine atoms can influence the compound’s electronic properties. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme inhibition, receptor binding, and other biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Amino-4-bromo-6-fluorophenyl)acetonitrile
- 2-(2-Bromo-6-fluorophenyl)acetonitrile
- 2-(6-Bromo-2,3-difluorophenyl)acetonitrile
Uniqueness
Compared to similar compounds, 2-(3-Amino-2-bromo-6-fluorophenyl)acetonitrile is unique due to the specific positioning of its functional groups. This positioning can influence its reactivity and interaction with other molecules, making it particularly valuable in certain research applications. For example, the presence of both an amino group and a nitrile group on the same molecule allows for versatile chemical modifications and the study of diverse reaction mechanisms.
Propriétés
Formule moléculaire |
C8H6BrFN2 |
|---|---|
Poids moléculaire |
229.05 g/mol |
Nom IUPAC |
2-(3-amino-2-bromo-6-fluorophenyl)acetonitrile |
InChI |
InChI=1S/C8H6BrFN2/c9-8-5(3-4-11)6(10)1-2-7(8)12/h1-2H,3,12H2 |
Clé InChI |
DYRCUTMAIRMBIL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1N)Br)CC#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 8-amino-8-methyl-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B12959352.png)



![6-Chloro-3-hydroxybenzo[b]thiophene-2-carbohydrazide](/img/structure/B12959381.png)


![Ethyl 3'-methyl-[2,2'-bithiophene]-3-carboxylate](/img/structure/B12959391.png)






